molecular formula C25H22N4O5 B3620764 3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide

3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide

Cat. No.: B3620764
M. Wt: 458.5 g/mol
InChI Key: PKGICKSXEPKARW-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a nitro group (-NO2), an oxadiazole ring, and an amide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the nitro group could potentially be reduced to an amine, and the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of an amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The presence of an oxadiazole ring and a nitro group suggests it might have potential as a pharmaceutical compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. If it shows promising activity in biological assays, it could be further developed and optimized as a potential drug .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16-21(4-3-5-22(16)29(31)32)25-27-24(28-34-25)18-9-11-19(12-10-18)26-23(30)15-8-17-6-13-20(33-2)14-7-17/h3-7,9-14H,8,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGICKSXEPKARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Reactant of Route 2
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide

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